

# Harmonization of Flumequine MRLs across different regulatory agencies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Flumequine**

Cat. No.: **B1672881**

[Get Quote](#)

## Global Flumequine MRLs: A Comparative Analysis for Researchers

A detailed comparison of Maximum Residue Limits (MRLs) for the veterinary drug **Flumequine** across major international regulatory bodies reveals a landscape of varied approvals and standards. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these differences, supported by experimental data and methodologies, to aid in understanding the global regulatory environment for this first-generation fluoroquinolone.

**Flumequine**, an antibiotic effective against gram-negative bacteria, has seen its use in food-producing animals scrutinized and regulated differently across the globe. While some agencies have established clear MRLs for various animal tissues, others have not approved its use, reflecting differing assessments of its safety profile.

## Harmonized Maximum Residue Limits

The following table summarizes the current MRLs for **Flumequine** as established by the Codex Alimentarius Commission, the European Union, and Japan. It is important to note that **Flumequine** is not approved for use in food-producing animals in the United States, Australia, or Canada; therefore, no MRLs are established by the US Food and Drug Administration (FDA), the Australian Pesticides and Veterinary Medicines Authority (APVMA), or Health

Canada's Veterinary Drugs Directorate.[\[1\]](#) Any detectable residue in these regions may be considered a violation.

| Regulatory Body                                                                   | Species                                         | Tissue | MRL (µg/kg) |
|-----------------------------------------------------------------------------------|-------------------------------------------------|--------|-------------|
| Codex Alimentarius <a href="#">[2]</a><br><a href="#">[3]</a> <a href="#">[4]</a> | Cattle, Pig, Sheep,<br>Chicken                  | Muscle | 500         |
| Liver                                                                             | 500                                             |        |             |
| Kidney                                                                            | 3000                                            |        |             |
| Fat                                                                               | 1000                                            |        |             |
| Trout                                                                             | Muscle (including skin<br>in normal proportion) | 500    |             |
| European Union (EU)<br><a href="#">[5]</a>                                        | Bovine, Ovine,<br>Caprine, Porcine              | Muscle | 200         |
| Fat                                                                               | 300                                             |        |             |
| Liver                                                                             | 500                                             |        |             |
| Kidney                                                                            | 1500                                            |        |             |
| Japan <a href="#">[6]</a>                                                         | Cattle, Pig, Other<br>terrestrial mammals       | Muscle | 500         |
| Fat                                                                               | 1000                                            |        |             |
| Liver                                                                             | 500                                             |        |             |
| Kidney                                                                            | 3000                                            |        |             |
| Chicken                                                                           | Muscle, Fat, Liver,<br>Kidney, Edible offal     | 500    |             |
| Salmoniformes,<br>Anguilliformes,<br>Perciformes                                  | All tissues                                     | 500    |             |
| Other fish                                                                        | All tissues                                     | 500    |             |

## Experimental Basis for MRL Determination

The establishment of MRLs is a rigorous scientific process based on comprehensive toxicological and residue depletion studies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Committee for Medicinal Products for Veterinary Use (CVMP) of the European Medicines Agency (EMA) are key bodies that evaluate the safety of veterinary drug residues.

## Toxicological Evaluation

JECFA's evaluations of **Flumequine** have identified hepatotoxicity (liver damage) as the primary toxicological endpoint.<sup>[7][8]</sup> Long-term studies in mice indicated that high doses of **Flumequine** could lead to liver tumors, though this was considered a secondary effect of the initial liver toxicity and not due to direct genotoxicity.<sup>[7]</sup>

Key Toxicological Studies Cited by JECFA:

- 13-Week Oral Toxicity Study in Mice: This study was crucial in determining the No-Observed-Adverse-Effect Level (NOAEL) for hepatotoxicity, which formed the basis for establishing the Acceptable Daily Intake (ADI).<sup>[8]</sup>
- 18-Month Carcinogenicity Study in Mice: This study investigated the long-term effects of **Flumequine**, including its potential to cause cancer. The findings pointed to a non-genotoxic mechanism for liver tumor formation.<sup>[7]</sup>
- Genotoxicity Assays: A battery of in vitro and in vivo tests for genotoxicity (damage to genetic material) were conducted. The consistently negative results supported the conclusion that **Flumequine** is not a direct genotoxic carcinogen.<sup>[7]</sup>

## Residue Depletion Studies

Residue depletion studies are essential to understand how a drug and its metabolites are distributed and eliminated from an animal's body over time. These studies determine the appropriate withdrawal period before an animal can be slaughtered for human consumption.

Methodology for a Typical Residue Depletion Study:

- Animal Dosing: A group of the target animal species (e.g., cattle, chickens) is administered **Flumequine** at the recommended dosage and duration.
- Tissue Sampling: At various time points after the last dose, animals are humanely euthanized, and samples of edible tissues (muscle, liver, kidney, fat) are collected.
- Residue Analysis: The concentration of **Flumequine** and its major metabolites in the tissue samples is quantified using validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Data Analysis: The data are used to model the rate at which the drug residues deplete from each tissue, allowing for the calculation of a withdrawal period that ensures residues are below the established MRLs.

## Mechanism of Action: Inhibition of Bacterial DNA Synthesis

**Flumequine**, like other fluoroquinolones, exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[\[12\]](#)[\[13\]](#) These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, **Flumequine** prevents the bacterial cell from dividing and ultimately leads to cell death.



[Click to download full resolution via product page](#)

**Flumequine's inhibition of bacterial DNA gyrase and topoisomerase IV.**

## Analytical Methods for Residue Detection

The enforcement of MRLs relies on sensitive and specific analytical methods to detect and quantify **Flumequine** residues in various food matrices. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a commonly employed and validated technique for this purpose.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[14\]](#)[\[15\]](#)

Typical HPLC Method Protocol:

- Sample Preparation: A known weight of the tissue sample is homogenized.
- Extraction: **Flumequine** and its metabolites are extracted from the tissue homogenate using an organic solvent, such as ethyl acetate or acetonitrile.
- Clean-up: The extract is purified to remove interfering substances using techniques like liquid-liquid extraction or solid-phase extraction.

- Chromatographic Separation: The purified extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase, typically a mixture of an acidic buffer and an organic solvent, is used to separate **Flumequine** from other components.
- Detection and Quantification: As **Flumequine** is a fluorescent molecule, a fluorescence detector is used for sensitive and specific detection. The concentration is determined by comparing the peak area of the sample to that of a known standard.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. case.vn [case.vn]
- 2. Veterinary Drug Detail | CODEXALIMENTARIUS FAO-WHO [fao.org]
- 3. korea.kr [korea.kr]
- 4. uyirgene.com [uyirgene.com]
- 5. Commission Regulation (EU) No 37/2010 of 22 December 2009 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin (Text with EEA relevance) [legislation.gov.uk]
- 6. usdajapan.org [usdajapan.org]
- 7. FLUMEQUINE (addendum) (JECFA Food Additives Series 51) [inchem.org]
- 8. Flumequine (addendum) (JECFA 53, 2004) [inchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of residues of oxolinic acid and flumequine in freeze-dried salmon muscle and skin by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Harmonization of Flumequine MRLs across different regulatory agencies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1672881#harmonization-of-flumequine-mrls-across-different-regulatory-agencies\]](https://www.benchchem.com/product/b1672881#harmonization-of-flumequine-mrls-across-different-regulatory-agencies)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)